1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline
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Overview
Description
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dimethylamine derivative with a sulfur-containing reagent, followed by cyclization to form the azasiline ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the nitrogen-containing ring.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]thiazole: Similar structure but with a different heterocyclic ring.
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]oxazole: Contains an oxygen atom instead of sulfur.
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]imidazole: Contains an additional nitrogen atom in the ring.
Uniqueness
1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline is unique due to its specific combination of sulfur and nitrogen atoms within the azasiline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H15NSSi |
---|---|
Molecular Weight |
221.40 g/mol |
IUPAC Name |
1,1-dimethyl-4-methylsulfanyl-2H-3,1-benzazasiline |
InChI |
InChI=1S/C11H15NSSi/c1-13-11-9-6-4-5-7-10(9)14(2,3)8-12-11/h4-7H,8H2,1-3H3 |
InChI Key |
WRLQYUILYBFJCL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CN=C(C2=CC=CC=C21)SC)C |
Origin of Product |
United States |
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